5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid

Description

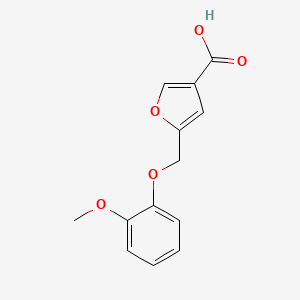

5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid is a furan-3-carboxylic acid derivative featuring a methoxy-phenoxymethyl substituent at the 5-position of the furan ring.

Properties

IUPAC Name |

5-[(2-methoxyphenoxy)methyl]furan-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-16-11-4-2-3-5-12(11)18-8-10-6-9(7-17-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDGPLUOJFBNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=CC(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-methoxyphenol and furan-3-carboxylic acid.

Etherification: The 2-methoxyphenol undergoes etherification with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate to form 2-methoxyphenoxymethyl chloride.

Coupling Reaction: The 2-methoxyphenoxymethyl chloride is then coupled with furan-3-carboxylic acid in the presence of a base, such as sodium hydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Furan-3,4-dicarboxylic acid derivatives.

Reduction: 5-(2-Methoxy-phenoxymethyl)-furan-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-phenoxy group can enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Functional Groups

- 5-(Hydroxymethyl)furan-3-carboxylic acid (Flufuran) : A fungal metabolite initially misidentified as kojic acid due to overlapping ¹H-NMR spectra. Key differences include distinct ¹³C-NMR signals (e.g., C-7 at δ 63.3 vs. δ 61.3 for kojic acid) and UV spectral profiles (λmax 270 nm vs. 216 nm in water) .

- 5-[(4-Methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid: Features a para-methoxyphenoxymethyl group and a methyl group at position 2.

- 5-(2-Chloroacetyl)furan-3-carboxylic acid : Substituted with a chloroacetyl group, this compound exhibits higher electrophilicity due to the electron-withdrawing chlorine atom, which may influence its reactivity in synthetic pathways or biological interactions .

Naphtho-Fused Derivatives

- Naphtho[1,2-b]furan-3-carboxylic acid derivatives: These compounds, such as 4-hydroxy-5-methoxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid, demonstrate enhanced antimicrobial activity against plant pathogens (e.g., EC50 values of 0.38–0.91 mg/L against Botrytis cinerea).

Spectroscopic and Analytical Comparisons

Table 1: Key Spectroscopic Differences

| Compound | ¹H-NMR (δ, DMSO-d6) | ¹³C-NMR (δ) | UV λmax (nm, H2O) |

|---|---|---|---|

| 5-(Hydroxymethyl)furan-3-carboxylic acid | 4.40 (d, J=5.8 Hz, CH2), 12.60 (COOH) | C-7: 63.3, COOH: 168.1 | 270 |

| Kojic acid | 4.40 (s, CH2OH), 12.60 (COOH) | C-7: 61.3, COOH: 168.5 | 216 |

| 5-[(4-Methoxyphenoxy)methyl]-2-methyl derivative | Not reported | Not reported | Not reported |

- Mass Spectrometry : Both 5-(hydroxymethyl)furan-3-carboxylic acid and kojic acid share similar fragmentation patterns ([M+H]⁺ at m/z 143), but their derivatives (e.g., acetylated forms) show distinct shifts in ¹H-NMR (Δδ 0.55 for methylene protons) .

Biological Activity

5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid (CAS No. 842954-83-0) is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H12O5

- Molecular Weight : 248.23 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been shown to exhibit:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, which can lead to altered metabolic pathways in cells.

- Antioxidant Properties : Preliminary studies suggest that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Biological Activities

-

Antimicrobial Activity

- In vitro Studies : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant potency, particularly against Gram-positive bacteria.

- Case Study Example : In a study comparing various phenolic compounds, this compound demonstrated superior activity against Staphylococcus aureus compared to control agents like ciprofloxacin.

-

Antitumor Activity

- Mechanism : The compound has been investigated for its potential as an antitumor agent. It is believed to exert its effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Research Findings : In animal models, administration of the compound resulted in decreased tumor size and improved survival rates, indicating its potential as a therapeutic agent in oncology.

-

Anti-inflammatory Effects

- Experimental Evidence : Studies have shown that this compound can reduce inflammatory markers in cell cultures, suggesting a role in managing inflammatory diseases.

Data Table of Biological Activities

Case Studies

-

Antimicrobial Efficacy

A study published in MDPI demonstrated the effectiveness of various furan derivatives, including this compound, showing promising results against multi-drug resistant bacterial strains. -

Cancer Research

In a preclinical trial, the compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor volume and enhanced apoptosis markers within the tumor tissue, supporting its potential role as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.